

Application Notes & Protocols for the Functionalization of the Benzothiazole Ring System

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Compound of Interest

Compound Name: Methyl benzo[d]thiazole-6-carboxylate

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Audience: Researchers, scientists, and drug development professionals.

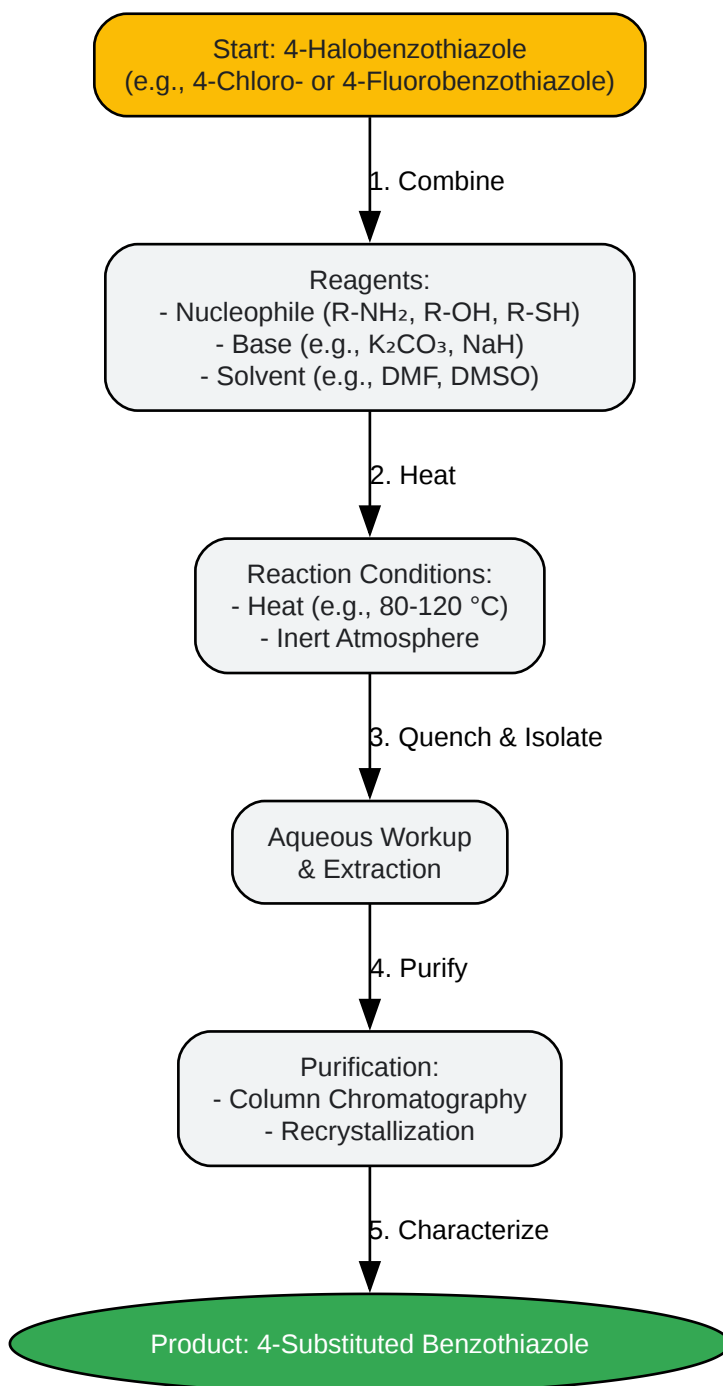
Introduction: The Benzothiazole Scaffold in Modern Chemistry

The benzothiazole ring system, a bicyclic heterocycle composed of a fused benzene and thiazole ring, represents a "privileged scaffold" in medicinal chemistry and materials science.^[1]^[2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.^[3]^[4] The unique electronic nature of the ring system, particularly the reactivity of the C2 position, and the potential for substitution on the benzene ring, make it a versatile template for library synthesis and lead optimization in drug discovery.^[5]^[6]

This guide provides an in-depth exploration of the primary methods for functionalizing the benzothiazole core. It moves beyond simple procedural lists to explain the underlying principles, the rationale for methodological choices, and the practical considerations necessary for successful synthesis.

Diagram: Key Reactive Sites of the Benzothiazole Ring

The following diagram illustrates the standard numbering of the benzothiazole ring and highlights the principal sites for chemical modification discussed in this guide.



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